molecular formula C25H34O3 B167135 4-Dodecyloxy-2-hydroxybenzophenone CAS No. 2985-59-3

4-Dodecyloxy-2-hydroxybenzophenone

Cat. No. B167135
CAS RN: 2985-59-3
M. Wt: 382.5 g/mol
InChI Key: ARVUDIQYNJVQIW-UHFFFAOYSA-N
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Description

4-Dodecyloxy-2-hydroxybenzophenone, also known as 2-Hydroxy-4-dodecyloxybenzophenone, is a chemical compound with the molecular formula C25H34O3 . It has a molecular weight of 382.5357 .


Synthesis Analysis

The synthesis of 4-Dodecyloxy-2-hydroxybenzophenone can be achieved by the reaction of 1-bromododecane (dodecyl bromide or lauryl bromide) with resbenzophenone in the presence of potassium carbonate in refluxing acetone for 16 h or for 20 h .


Molecular Structure Analysis

The molecular structure of 4-Dodecyloxy-2-hydroxybenzophenone is well-defined. The IUPAC Standard InChI is InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-14-19-28-22-17-18-23 (24 (26)20-22)25 (27)21-15-12-11-13-16-21/h11-13,15-18,20,26H,2-10,14,19H2,1H3 .

Scientific Research Applications

Synthesis and Catalysis

4-Dodecyloxy-2-hydroxybenzophenone, a derivative of hydroxybenzophenone, has been studied in various synthetic processes. A novel method for synthesizing 4-hydroxybenzophenone, a related compound, through esterification and Fries rearrangement using cesium-substituted heteropoly acid on clay as a catalyst, was developed (Yadav & George, 2008). Another study focused on the phase transfer catalytic synthesis of 2-hydroxy-4-dodecyloxybenzophenone (UV-1200) using various starting materials and catalysts, achieving a high yield (W. Min, 2010).

Material Science and Polymer Modification

In material science, the hydrophobic modification of polyurethanes using dodecyl diaryl diazomethane, derived from 4,4-dihydroxybenzophenone and 1-bromododecane, has been explored. This modification process involves strong solar light exposure, making it convenient for outdoor applications (Yang et al., 2018).

Photophysical and Luminescence Studies

The tetranuclear europium(III) complexes using 2-hydroxy-4-dodecyloxybenzophenone demonstrated high thermostability and strong photosensitized luminescence, presenting a new strategy for designing stable rare earth compounds (Manseki et al., 2005).

Environmental and Analytical Chemistry

Research in environmental chemistry includes the development of methods for quantitative determination of new antioxidants like dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, indicating potential applications in the therapy of diseases like atherosclerosis, hepatitis, and cancer (Shinko et al., 2021). Also, a study on the selective synthesis of diversely substituted 2-hydroxybenzophenones discusses the potential for sun protection applications (Cai et al., 2016).

Safety And Hazards

When handling 4-Dodecyloxy-2-hydroxybenzophenone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

(4-dodecoxy-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-14-19-28-22-17-18-23(24(26)20-22)25(27)21-15-12-11-13-16-21/h11-13,15-18,20,26H,2-10,14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVUDIQYNJVQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062755
Record name 4-Dodecyloxy-2-hydroxybenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dodecyloxy-2-hydroxybenzophenone

CAS RN

2985-59-3
Record name 2-Hydroxy-4-dodecyloxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2985-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-(dodecyloxy)-2-hydroxyphenyl)phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [4-(dodecyloxy)-2-hydroxyphenyl]phenyl-
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Record name 4-Dodecyloxy-2-hydroxybenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dodecyloxy-2-hydroxybenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
GR Lappin, JS Zannucci - The Journal of Organic Chemistry, 1971 - ACS Publications
The photolysis of 2-(benzyloxy)-4-(dodecyloxy) benzophenone (lb) or of 2-isopropoxy-4-methoxybenzophenone (9) proceeded mainly via ring closure between the carbonyl carbon and …
Number of citations: 54 pubs.acs.org
GC Newland, JW Tamblyn - Polymer Engineering & Science, 1965 - Wiley Online Library
Many plastic articles when exposed outdoors deteriorate first at points of highest stress. Consequently, weathering of polyolefins under stress speeds the deterioration and hence the …
JH Chaudet, GC Newland, HW Patton… - Polymer Engineering …, 1961 - Wiley Online Library
The effectiveness of ultraviolet stabilizers of various types of polyolefin, cellulose ester, and poly (vinyl chloride) plastics was investigated. Most of these stabilizers were of the ultraviolet‐…
GC Newland - Solar Energy, 1968 - Elsevier
Dramatic improvements in the weather resistance of plastic materials can be made by the incorporation of uv-absorbing stabilizers. The degree of weather resistance obtainable is to a …
Number of citations: 6 www.sciencedirect.com
JS Zannucci, GR Lappin - Macromolecules, 1974 - ACS Publications
Film Preparation. Films of Eastman isotactic polypropylene having a melt flow of 4.5 containing 0.1% 2, 6-di-tert-butyl-4-methylphenol, 0.3% dilauryl 3, S'-thiodipropionate and the …
Number of citations: 10 pubs.acs.org
FW Neumann - Analytical Chemistry, 1969 - ACS Publications
It is often important to determine glyoxal when it occurs in biological systems, as a hydrolysis product, or as an oxidation intermediate in systems containing only two adjacent carbon …
Number of citations: 14 pubs.acs.org
GR Lappin, JS Zannucci - Analytical Chemistry, 1969 - ACS Publications
RESULTS AND DISCUSSION A number of ultraviolet light absorbers as well as antioxidants can be quantitatively determined on an SE-30 column. SE-30 has a maximum operating …
Number of citations: 6 pubs.acs.org
T Miwa, YY Maruo, K Akaoka, T Kunioka… - Journal of the Air & …, 2009 - Taylor & Francis
… )-2H-benzotriazole (HBB) (manufactured by Ciba Specialty Chemicals KK), 2-(3,5-di-tert-pentyl-2-hydroxyphenyl)-2H- benzotriazole (DPHB), 4-dodecyloxy-2-hydroxybenzophenone (…
Number of citations: 6 www.tandfonline.com
D Bailey, O Vogl - Journal of Macromolecular Science—Reviews in …, 1976 - Taylor & Francis
… as compared to 4-dodecyloxy-2-hydroxybenzophenone for the stabilization of polyethylene. He found that thin … thicker films (0.25 mm) the 4-dodecyloxy-2-hydroxybenzophenone …
Number of citations: 62 www.tandfonline.com
AN Mendlein - 2011 - search.proquest.com
… These UV absorbers were 2,4-dihydroxybenzophenone, 4dodecyloxy-2-hydroxybenzophenone, and Tinuvin 292. The structures of each are shown in Figure 2.4.In this work, the first …
Number of citations: 1 search.proquest.com

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